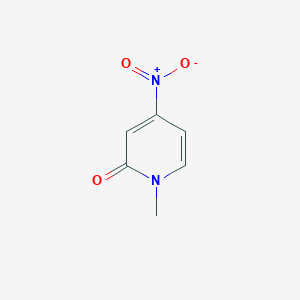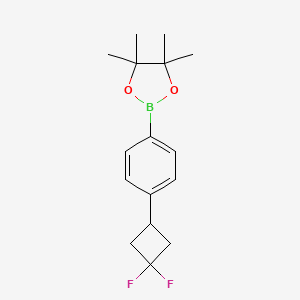
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is a chemical compound that features both an oxirane (epoxide) ring and a pyrrolidinone ring. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one typically involves the reaction of a vinylpyrrolidinone derivative with an epoxide. One common method involves the use of epichlorohydrin as the epoxide source. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the opening of the epoxide ring and its subsequent reaction with the vinylpyrrolidinone.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These processes often involve the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Diols with hydroxyl groups.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a curing agent in coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s interaction with molecular targets and pathways can result in the modulation of cellular processes, which is the basis for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound featuring an oxirane ring, used in the synthesis of biologically active molecules.
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: A compound with multiple oxirane rings, used as a curing agent in coatings.
Uniqueness
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is unique due to its combination of an oxirane ring and a vinylpyrrolidinone structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in synthetic chemistry and a valuable compound in various industrial applications.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-ethenyl-3-(oxiran-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-10-4-3-7(9(10)11)5-8-6-12-8/h2,7-8H,1,3-6H2 |
InChI Key |
MEHRLUJWKVIMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1CCC(C1=O)CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




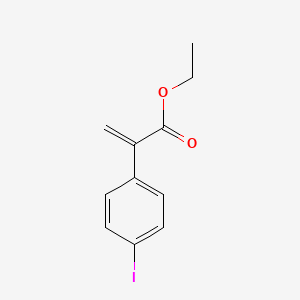
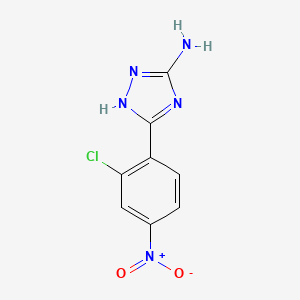
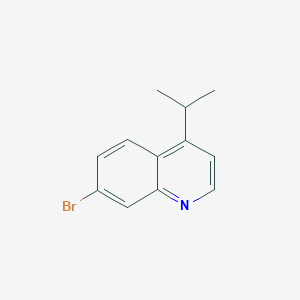
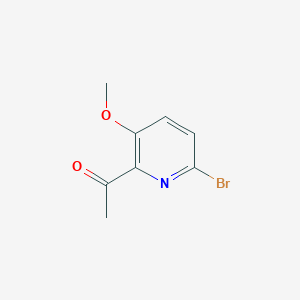
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
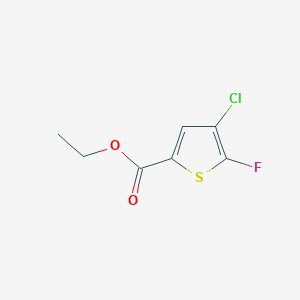
![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)
![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)
![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)
